![molecular formula C18H24N2O2 B5607761 1-{2-[3-(3-methylphenyl)piperidin-1-yl]-2-oxoethyl}pyrrolidin-2-one](/img/structure/B5607761.png)
1-{2-[3-(3-methylphenyl)piperidin-1-yl]-2-oxoethyl}pyrrolidin-2-one
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Overview
Description
Synthesis Analysis
The synthesis of 1-{2-[3-(3-methylphenyl)piperidin-1-yl]-2-oxoethyl}pyrrolidin-2-one and related compounds involves complex synthetic routes that include oxidative decarboxylation, beta-iodination of alpha-amino acid carbamates or amides, and subsequent manipulations to introduce various substituents and achieve desired stereochemistry. A notable method involves the one-pot oxidative decarboxylation-beta-iodination leading to trans relationship between substituents at C-2 and C-3 positions, demonstrating the versatility of synthetic strategies for constructing such compounds (Boto, Hernández, de Leon, & Suárez, 2001).
Molecular Structure Analysis
The molecular and crystal structures of compounds within this chemical class, including the analysis of intramolecular and intermolecular hydrogen bonds and their influence on molecular conformation and packing in crystals, have been elucidated through X-ray diffraction analysis. These studies reveal the conformational flexibility of these compounds and their ability to form extended networks of hydrogen bonds, contributing to their stability and reactivity (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
The chemical reactivity of this compound includes its participation in various chemical reactions, such as the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles through cascade reactions involving domino processes like decarboxylation and iodination. These reactions underscore the compound's utility in synthesizing structurally diverse and biologically relevant molecules (Wang, Zhang, He, & Fan, 2018).
properties
IUPAC Name |
1-[2-[3-(3-methylphenyl)piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-14-5-2-6-15(11-14)16-7-3-9-19(12-16)18(22)13-20-10-4-8-17(20)21/h2,5-6,11,16H,3-4,7-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGBMAMASWCQSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCN(C2)C(=O)CN3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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